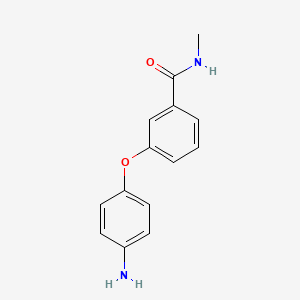

3-(4-Aminophenoxy)-N-methylbenzamide

Overview

Description

The compound “3-(4-Aminophenoxy)-N-methylbenzamide” is an amide derivative with an aminophenoxy substituent. The presence of the amide group (-CONH2) and the aminophenoxy group (-OC6H4NH2) suggests that this compound may have interesting chemical properties and could potentially be used in the synthesis of polymers or other complex organic molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide functional group, which is a key structural feature in many biologically active compounds and synthetic polymers . The aminophenoxy group could potentially participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could enhance its solubility in polar solvents .Scientific Research Applications

Antithrombogenic Applications

The compound has been utilized in the synthesis of amino-terminated hyperbranched polyimides which exhibit antithrombogenic properties . These materials are promising for use in biomedical fields such as hemodialysis systems, extracorporeal circulation systems, and intravascular stents due to their improved anticoagulant properties and biocompatibility.

Antibacterial Biomaterials

In addition to antithrombogenic applications, the hyperbranched polyimides synthesized using this compound have shown significant antibacterial properties . This makes them suitable for applications where bacterial resistance is crucial, such as in surgical implants and wound dressings.

Biomedical Anticoagulant Materials

The graft modification of hyperbranched polyimides with phosphorylcholine groups has led to materials with enhanced anticoagulant efficiency . These materials can be used in various biomedical applications where blood-material interactions are critical.

High-Performance Polymers

The compound serves as a monomer in the creation of high-performance polymers like polyimides, which are known for their excellent thermal stability and mechanical strength . These polymers are used in microelectronics, aerospace, and automobile industries.

Soluble Polyimides

By incorporating flexible linkages such as ether groups, the compound contributes to the development of soluble polyimides . These are easier to process and fabricate, making them valuable in advanced technological applications where solubility and processability are required.

Aromatic Poly (Ether Ether Ketone Amide)s

It is also used in the synthesis of aromatic poly (ether ether ketone amide)s, which are processable and exhibit good thermal stability . These polymers have potential applications in areas demanding high thermal resistance without compromising solubility.

Atomic Oxygen Resistant Materials

The compound has been incorporated into co-polyimide fibers to enhance their resistance to atomic oxygen . This property is particularly important for materials used in outer space applications, such as in the construction of spacecraft.

Future Directions

properties

IUPAC Name |

3-(4-aminophenoxy)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16-14(17)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCAAMQDJUGLXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635177 | |

| Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenoxy)-N-methylbenzamide | |

CAS RN |

284462-56-2 | |

| Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)

![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)